5-Fluoro-2-(thian-4-yloxy)pyrimidine
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Overview
Description
5-Fluoro-2-(thian-4-yloxy)pyrimidine is a fluorinated pyrimidine derivative with the molecular formula C9H11FN2OS. Fluorinated pyrimidines are known for their significant roles in medicinal chemistry, particularly in the development of anticancer agents . The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the fluorination of pyridine derivatives using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) .
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing product purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
5-Fluoro-2-(thian-4-yloxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Fluorinated pyrimidines are explored for their anticancer properties, particularly in the development of chemotherapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products that benefit from the unique properties conferred by fluorine substitution.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(thian-4-yloxy)pyrimidine involves its interaction with various molecular targets and pathways. Fluorinated pyrimidines are known to inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase . This inhibition disrupts DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells . Additionally, the compound may interact with other enzymes and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase and disrupts nucleic acid synthesis.
5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with similar anticancer properties.
2-Fluoropyridine: A fluorinated pyridine derivative used in various chemical syntheses.
Uniqueness
5-Fluoro-2-(thian-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidines. Its thian-4-yloxy group may also provide additional interactions with biological targets, enhancing its potential as a research tool and therapeutic agent.
Properties
IUPAC Name |
5-fluoro-2-(thian-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUZCWWWYVMKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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